molecular formula C10H12FNO2 B13633504 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid

3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B13633504
M. Wt: 197.21 g/mol
InChI Key: WDFMIERNWSXRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.

    Amination: The aldehyde group is converted to an amino group through reductive amination.

    Carboxylation: The resulting amine is then carboxylated to form the propanoic acid derivative.

Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach involves optimizing the above synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 3-Amino-3-(4-methylphenyl)propanoic acid
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid
  • 3-Amino-3-(4-chlorophenyl)propanoic acid

Comparison:

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-amino-3-(4-fluoro-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI Key

WDFMIERNWSXRKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.